1,2-Dibromoethane-d4
Overview
Description
1,2-Dibromoethane-d4 is a deuterated form of 1,2-dibromoethane, an organobromine compound with the chemical formula C2D4Br2. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving reaction mechanisms and tracing experiments .
Mechanism of Action
Target of Action
It’s known that the non-deuterated form, 1,2-dibromoethane, has been associated with adverse effects on organs such as the eyes, kidneys, liver, and lungs .
Mode of Action
It’s used in nmr-based research and analyses . It’s also used in the synthesis of other compounds .
Biochemical Pathways
It’s used in the preparation of functionalized styrenes by reacting with arylboronic acids via palladium-catalyzed cross-coupling reaction . It’s also used along with potassium iodide (KI) for α-acyloxylation of ketones with carboxylic acids without the use of transition metals and strong oxidants .
Pharmacokinetics
It’s known to be a liquid at room temperature and is miscible with many organic solvents .
Result of Action
It’s known to be useful in nmr-based research and analyses, and in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromoethane-d4. It’s known to be stable in closed containers . It’s recommended to store it at room temperature away from light and moisture .
Biochemical Analysis
Biochemical Properties
The role of 1,2-Dibromo-(1,1,2,2-2H4)ethane in biochemical reactions is primarily as a brominating agent . It interacts with carbanions, which are negatively charged carbon atoms, and provides bromine atoms for the formation of carbon-bromine bonds .
Molecular Mechanism
In the context of organic synthesis, 1,2-Dibromo-(1,1,2,2-2H4)ethane reacts with magnesium, producing ethylene and magnesium bromide . This reaction exposes a more active portion of the magnesium particle to the substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromoethane-d4 is typically synthesized by the bromination of deuterated ethylene (C2D4) with bromine (Br2). The reaction proceeds as follows:
C2D4+Br2→C2D4Br2
This reaction is a classic halogen addition reaction, where the double bond in deuterated ethylene reacts with bromine to form the dibromo compound .
Industrial Production Methods
Industrial production of 1,2-dibromoethane involves the same halogen addition reaction but uses non-deuterated ethylene. The process is scaled up to produce large quantities of the compound for various applications, including its use as an intermediate in the synthesis of other chemicals .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromoethane-d4 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form ethylene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination: Strong bases such as potassium hydroxide (KOH) are used to induce elimination reactions.
Reduction: Reducing agents like zinc (Zn) in the presence of acid can be used to reduce the bromine atoms.
Major Products
Substitution: Products include alcohols, ethers, or other substituted ethane derivatives.
Elimination: The major product is deuterated ethylene (C2D4).
Reduction: The major product is deuterated ethylene (C2D4) and hydrogen bromide (HBr).
Scientific Research Applications
1,2-Dibromoethane-d4 is used in various scientific research applications, including:
Biology: The compound is used in studies involving isotopic labeling to trace biochemical pathways and reaction mechanisms.
Industry: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: The non-deuterated form of the compound, with the chemical formula C2H4Br2.
1,2-Dibromoethane-d2: A partially deuterated form with the chemical formula C2H2D2Br2.
1,2-Dibromotetrachloroethane: A related compound with additional chlorine atoms, used in different industrial applications.
Uniqueness
1,2-Dibromoethane-d4 is unique due to its complete deuteration, which makes it particularly useful in isotopic labeling studies. This property allows researchers to trace the compound’s behavior in chemical reactions and biological systems more accurately compared to its non-deuterated counterparts .
Properties
IUPAC Name |
1,2-dibromo-1,1,2,2-tetradeuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177104 | |
Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22581-63-1 | |
Record name | Ethane-1,1,2,2-d4, 1,2-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22581-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-[1,1,2,2-2H4]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of synthesizing 1,2-dibromoethane-d4 with high isotopic purity?
A1: High isotopic purity of deuterated compounds like this compound is crucial for several reasons. Primarily, it allows for accurate tracing of isotopic labels in chemical reactions and metabolic studies. For instance, the synthesis of formaldehyde-d2 from this compound helped confirm that the hydrogen atoms forming acetic acid during dialdehyde fission originate from the glycol's hydroxylic groups []. High isotopic purity also minimizes interference in spectroscopic analyses, enabling clearer interpretation of results.
Q2: How is this compound synthesized?
A2: this compound can be synthesized by reacting acetylene-d2 with hydrogen bromide. This reaction proceeds efficiently both thermally and photochemically, yielding the desired product with high deuterium incorporation (99+%) []. The synthesis of acetylene-d2, the precursor for this compound, is a separate process, usually involving deuterium exchange reactions.
Q3: Can you elaborate on the use of this compound in understanding molecular dynamics?
A3: this compound serves as a useful solvent in Nuclear Magnetic Resonance (NMR) studies to investigate the molecular dynamics of other molecules. For example, researchers used this compound to study the proton spin-lattice relaxation rate of 1,2-dibromoethane itself []. By analyzing the relaxation rates at different temperatures, they determined the molecular reorientation time and activation energies for intra- and intermolecular relaxation processes. This information provides insights into the rotational dynamics and interactions of 1,2-dibromoethane molecules in solution.
Q4: Are there alternative synthesis routes for deuterated ethylenediamine compounds?
A4: Yes, besides using this compound as a precursor, researchers have developed an alternative synthesis route for a deuterated ethylenediamine derivative, specifically N1-tritylethane-1,1,2,2-d4-1,2-diamine. This method utilizes ethylene oxide-d4 as the starting material and proceeds through a three-step synthesis with a combined yield of 68-76% []. This alternative route offers another approach for accessing specifically deuterated ethylenediamine building blocks for various research applications.
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